6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The compound is closely related to the derivatives synthesized in the studies provided, which focus on the synthesis and potential applications of imidazo[1,2-a]pyridine derivatives.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been explored using different methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields . Another study describes the synthesis of imidazo[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidines with methyl aryl ketones and halogens, where the use of bromine leads to the formation of bromo-substituted derivatives . These methods could potentially be adapted for the synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. In the context of Ru(II) complexes, these ligands have been shown to coordinate with the metal center, which is relevant for catalytic applications . The molecular structure of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would include a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, Ru(II) complexes with related ligands have been used to catalyze the dehydrogenation of primary alcohols to carboxylic acids . Additionally, the reaction of methyl 3-bromoacetylazulene-1-carboxylate with 2-aminopyridines leads to the formation of imidazo[1,2-a]pyridine-fused azulenes . These studies suggest that 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid could also be reactive towards nucleophiles and could participate in catalytic cycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their functional groups. For example, the presence of a carboxylic acid group can affect the compound's solubility, acidity, and potential for forming salts or esters. The bromine atom could make the compound more susceptible to nucleophilic substitution reactions. The study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, which includes a compound with a methyl group at the 6-position, indicates that such modifications can significantly impact the biological activity of these molecules . This suggests that the physical and chemical properties of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would be important for its potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Activity
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives have been extensively researched in the field of synthetic organic chemistry and pharmacology. A study by Abignente et al. (1982) outlined the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating their potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). This finding underscores the compound's relevance in developing therapeutic agents.
Chemical Synthesis and Methodology
In chemical synthesis, the compound and its derivatives have been utilized in various innovative methods. Yutilov et al. (2005) explored the halogenation of 2-unsubstituted and 2-methylimidazo[4,5-b]pyridines, which include derivatives like 6-bromoimidazo[4,5-b]pyridines, highlighting diverse synthetic pathways depending on the conditions used (Yutilov et al., 2005). Such studies are fundamental in expanding the versatility of these compounds in organic synthesis.
Palladium-Catalyzed Reactions
The role of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in palladium-catalyzed reactions is also noteworthy. Sanghavi et al. (2022) reported on the palladium-catalyzed Suzuki–Miyaura borylation reactions involving this compound, showcasing its utility in forming biologically active agents and exploring its mechanistic pathway in anti-cancer and anti-TB studies (Sanghavi et al., 2022). This research presents a significant step towards the development of new pharmaceutical agents.
Development of Antiprotozoal Agents
In the context of antiprotozoal research, Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, such as 6-carboxamidine acetate salts, showing strong activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause sleeping sickness and malaria, respectively (Ismail et al., 2004). This indicates the compound's relevance in addressing significant global health challenges.
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines, including “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid”, involve the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes . This includes the exploration of eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .
properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHQHKBSQZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512063 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
CAS RN |
81438-57-5 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81438-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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